molecular formula C6H9BrN2O B1522270 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS No. 1159822-18-0

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Cat. No.: B1522270
CAS No.: 1159822-18-0
M. Wt: 205.05 g/mol
InChI Key: OQEHAINYNYLGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Aminomethyl)pyridin-2(1H)-one hydrobromide” is a chemical compound with the molecular formula C6H9BrN2O . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.05 .

Scientific Research Applications

Hyperbranched Polyelectrolytes Synthesis 3,5-Bis(bromomethyl)pyridine hydrobromide, closely related to 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, is used in the synthesis of new hyperbranched polyelectrolytes. These polyelectrolytes are synthesized from commercially available 3,5-lutidine, yielding structures with potential applications in materials science, specifically for their unique electrical and structural properties. The reaction kinetics and the structure of the resulting hyperbranched poly[3,5-bis(alkylene)pyridinium]s have been studied, indicating the influence of pyridinium groups on reactivity and properties (Monmoton et al., 2008).

Iron Chelating Agents Another research avenue explores derivatives of pyridinone, which share structural similarities with this compound, as iron chelating agents. Specifically, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has shown promising coordination ability towards Fe(3+), outperforming some clinical chelators in terms of binding efficiency. This compound has potential therapeutic applications for iron overload diseases, with in vivo tests confirming its efficacy (Lachowicz et al., 2016).

Metal Ion Complexation Research into the specificity of metal ion complexation by compounds structurally similar to this compound, such as (pyridin-2-yl)aminomethane-1,1-diphosphonic acids, has been conducted. These studies provide insight into the complexation behavior with Zn(II), Mg(II), and Ca(II), contributing to our understanding of potential biomedical applications, including therapeutic metal ion chelation (Matczak-Jon et al., 2010).

Catalysis in Organic Synthesis Pyridinium hydrobromide perbromide, a reagent related to the subject compound, demonstrates efficiency in catalyzing the aziridination of olefins. This process, using Chloramine-T as a nitrogen source, showcases the versatility of pyridinium-based compounds in facilitating organic transformations, potentially leading to the synthesis of aziridines with applications in medicinal chemistry and drug synthesis (Ali et al., 1999).

Safety and Hazards

The safety information available for “5-(Aminomethyl)pyridin-2(1H)-one hydrobromide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEHAINYNYLGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674207
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-18-0
Record name 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 4
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.